3-(5-Formyl-2-furyl)benzoic acid
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Overview
Description
“3-(5-Formyl-2-furyl)benzoic acid” is a chemical compound with the molecular formula C12H8O4 . It has a molecular weight of 216.1895 . The compound is used in life science research solutions, products, and resources including chromatography and mass spectrometry, analytical chemistry, and biopharma production .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 464.8±40.0 °C at 760 mmHg, and a flash point of 234.9±27.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Reactivity
Formylation of Arylpyrroles : The formylation of arylpyrroles, including 2-furyl derivatives, has been studied, indicating potential in organic synthesis processes (Boukou-Poba, Farnier, & Guilard, 1981).
Reactions with Heterocyclic Compounds : Investigations into the reactions of furan derivatives with various heterocyclic compounds have highlighted their significance in synthesizing biologically active heterocyclic systems (Strakovs, Tonkikh, Petrova, Ryzhanova, & Palitis, 2002).
Synthesis of Pyrazoles : Studies have shown the potential of furan derivatives in synthesizing pyrazoles, which are significant in pharmaceutical research (湯先佑, 2006).
Synthesis of Phthalides : Research has demonstrated effective methods for synthesizing phthalides, crucial intermediates in organic synthesis, using furan derivatives (Shpuntov, Shcherbinin, & Butin, 2015).
Preparation of Benzimidazoles : Furan derivatives have been utilized in the preparation of benzimidazoles, showcasing their application in synthesizing various organic compounds (El’chaninov, Simonov, & Simkin, 1982).
Catalytic Reactions in Organic Synthesis : Furan derivatives play a role in catalytic reactions, such as the cyclopropanation of alkenes, indicative of their utility in advanced organic synthesis techniques (Miki, Yokoi, Nishino, Kato, Washitake, Ohe, & Uemura, 2004).
Biological and Medicinal Research
Immunomodulatory Agents : Furan derivatives have been investigated as immunomodulatory agents that can enhance innate immune responses, showing promise in infectious disease treatment (Schepetkin, Kirpotina, Tian, Khlebnikov, Ye, & Quinn, 2008).
Antimalarial Agents : Studies have identified specific furan derivatives as potential leads for anti-malarial agents, highlighting their significance in drug discovery (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).
Fungitoxic Activity : Research into the fungitoxic activity of furan-based compounds has shown their potential use in pest management and agricultural applications (Singh, Sangwan, & Dhindsa, 2000).
EP1 Receptor Antagonists : The optimization of sulfonamide derivatives, including furan compounds, as EP1 receptor antagonists, suggests their role in developing new pharmacological agents (Naganawa, Matsui, Ima, Yoshida, Tsuruta, Yamamoto, Yamamoto, Okada, Maruyama, Nakai, Kondo, & Toda, 2006).
Safety and Hazards
While specific safety and hazard information for “3-(5-Formyl-2-furyl)benzoic acid” is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar chemical compounds .
Properties
IUPAC Name |
3-(5-formylfuran-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAXPFPTVKBPAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304884-54-6 |
Source
|
Record name | 304884-54-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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